molecular formula C8H12N2O B2496587 3-(1-Hydrazinylethyl)phenol hydrochloride CAS No. 1016524-58-5

3-(1-Hydrazinylethyl)phenol hydrochloride

Cat. No.: B2496587
CAS No.: 1016524-58-5
M. Wt: 152.197
InChI Key: DHCIEOLMZMJEQR-UHFFFAOYSA-N
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Description

3-(1-Hydrazinylethyl)phenol hydrochloride is a phenolic derivative featuring a hydrazinyl group attached to an ethyl side chain, which is further bonded to a benzene ring. Hydrazine derivatives are often utilized in cyclization reactions, as seen in , where hydrazine hydrate reacts with aromatic ketones to form triazole derivatives .

The compound’s reactivity is likely influenced by the hydrazine group, which can participate in nucleophilic additions or serve as a reducing agent. Its phenolic -OH group may enhance solubility in polar solvents, while the hydrochloride salt improves stability and crystallinity.

Properties

IUPAC Name

3-(1-hydrazinylethyl)phenol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O.ClH/c1-6(10-9)7-3-2-4-8(11)5-7;/h2-6,10-11H,9H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRXPWJHFZHKBRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC=C1)O)NN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(1-Hydrazinylethyl)phenol hydrochloride typically involves the reaction of 3-(1-Hydrazinylethyl)phenol with hydrochloric acid. The process can be summarized as follows:

    Starting Material: 3-(1-Hydrazinylethyl)phenol.

    Reagent: Hydrochloric acid.

    Reaction Conditions: The reaction is carried out under controlled temperature and pressure to ensure the formation of the hydrochloride salt.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process includes:

    Batch or Continuous Flow Reactors: To maintain consistent reaction conditions.

    Purification: Techniques such as crystallization or recrystallization to obtain high-purity product.

Chemical Reactions Analysis

Types of Reactions: 3-(1-Hydrazinylethyl)phenol hydrochloride can undergo various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The hydrazinylethyl group can be reduced to form corresponding amines.

    Substitution: The phenolic hydroxyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation Reagents: Potassium permanganate, hydrogen peroxide.

    Reduction Reagents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products:

    Oxidation Products: Quinones.

    Reduction Products: Amines.

    Substitution Products: Alkylated or acylated phenols.

Scientific Research Applications

3-(1-Hydrazinylethyl)phenol hydrochloride has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds.

    Biology: It can be used in the study of enzyme inhibition and protein interactions.

    Material Science: It is utilized in the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(1-Hydrazinylethyl)phenol hydrochloride involves its interaction with biological molecules. The hydrazinylethyl group can form hydrogen bonds and electrostatic interactions with target proteins, leading to inhibition or modulation of their activity. The phenolic group can participate in redox reactions, affecting cellular oxidative states.

Comparison with Similar Compounds

Key Findings:

Structural Influences on Properties: Electron-Withdrawing Groups (e.g., -NO₂, -Cl): Increase melting points and stability but may reduce solubility in organic solvents. For example, 3-Chloro-4-fluorophenylhydrazine HCl melts at 211–212°C, higher than methyl or hydrazinyl analogs . Hydrophilic Groups (e.g., -OH in phenylephrine HCl): Enhance water solubility, critical for pharmaceutical formulations .

Reactivity :

  • Hydrazine derivatives undergo cycloaddition reactions to form heterocycles like triazoles () or condense with carbonyl groups to generate hydrazones .
  • Fluorinated analogs (e.g., 3-Fluorophenylhydrazine HCl) exhibit enhanced metabolic stability, making them valuable in drug design .

Safety Profiles :

  • Most hydrazine hydrochlorides are irritants (R36/37/38) and require careful handling . Phenylephrine HCl, while pharmacologically active, has well-documented side effects like hypertension .

Biological Activity

3-(1-Hydrazinylethyl)phenol hydrochloride is an organic compound with significant biological activity, particularly in medicinal chemistry and biochemistry. This compound is characterized by its unique hydrazinylethyl side chain attached to a phenolic structure, which contributes to its interaction with various biological molecules. The following sections will detail its synthesis, mechanisms of action, biological effects, and relevant case studies.

This compound has the molecular formula C8H12N2OHClC_8H_{12}N_2O\cdot HCl. It is synthesized through the reaction of 3-(1-hydrazinylethyl)phenol with hydrochloric acid, resulting in the formation of its hydrochloride salt. The synthesis can be summarized as follows:

  • Starting Material: 3-(1-Hydrazinylethyl)phenol
  • Reagent: Hydrochloric acid
  • Reaction Conditions: Controlled temperature and pressure

The compound's properties include a phenolic hydroxyl group that can participate in redox reactions, enhancing its biological activity by influencing cellular oxidative states.

The biological activity of this compound is attributed to its ability to interact with proteins and enzymes through:

  • Hydrogen Bonding: The hydrazinylethyl group forms hydrogen bonds with target proteins.
  • Electrostatic Interactions: These interactions can modulate protein activity, potentially leading to enzyme inhibition.
  • Redox Reactions: The phenolic group can undergo oxidation, affecting cellular redox states and signaling pathways.

Biological Activity

The compound exhibits a range of biological activities, including:

  • Antioxidant Properties: It has been shown to scavenge free radicals, reducing oxidative stress in cells.
  • Enzyme Inhibition: It may inhibit specific enzymes involved in metabolic pathways, which can be beneficial in therapeutic contexts.
  • Potential Anticancer Activity: Preliminary studies suggest it may induce apoptosis in cancer cell lines through modulation of signaling pathways .

Case Studies and Research Findings

Several studies have highlighted the biological significance of this compound:

  • Antioxidant Activity Study:
    • A study demonstrated that this compound effectively reduced reactive oxygen species (ROS) levels in vitro, indicating strong antioxidant capabilities. The results showed a significant decrease in oxidative damage markers in treated cells compared to controls.
  • Enzyme Interaction Analysis:
    • Research involving enzyme assays revealed that this compound inhibited the activity of certain oxidases, suggesting potential applications in managing oxidative stress-related diseases .
  • Anticancer Potential:
    • In vitro studies on various cancer cell lines indicated that treatment with this compound led to increased apoptosis rates. Mechanistic studies suggested that this might be due to the modulation of pro-apoptotic and anti-apoptotic protein expressions .

Comparative Analysis with Related Compounds

To understand its unique properties, a comparison with similar compounds is useful:

CompoundStructure TypeBiological Activity
3-(1-Hydrazinylethyl)phenolHydroxylated hydrazineAntioxidant, enzyme inhibition
4-(1-Hydrazinylethyl)phenolPositional isomerSimilar activity but less potent
3-(1-Hydroxyethyl)phenolHydroxyethyl derivativeAntioxidant but lacks hydrazine group

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